Cholesteryl isopropyl ether
Description
Cholesteryl isopropyl ether (C₃₀H₅₂O) is a sterol derivative in which the hydroxyl group at the 3-position of cholesterol is replaced by an isopropyl ether group. This modification alters its physicochemical properties, such as hydrophobicity and membrane interaction capabilities, compared to cholesterol. The compound has been utilized in analytical chemistry, particularly in methods for measuring cholestanol levels in clinical samples (e.g., cerebrotendinous xanthomatosis) via high-performance liquid chromatography (HPLC) with UV detection . Its stability under derivatization conditions makes it suitable for separating cholestanol from cholesterol in biological matrices .
Properties
CAS No. |
1255-86-3 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52O/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(31-21(3)4)15-17-29(23,6)28(25)16-18-30(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 |
InChI Key |
CZSGREWSSMQULY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Acidic Cleavage Reactions
Ethers undergo C–O bond cleavage in the presence of strong acids, and cholesteryl isopropyl ether reacts via S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms depending on the acid and steric environment.
Key Reagents and Conditions
| Reagent | Mechanism | Major Products | Reaction Conditions |
|---|---|---|---|
| HBr (aqueous) | S<sub>N</sub>2 | Isopropyl alcohol + Cholesteryl bromide | Elevated temperature (60–80°C) |
| HI (aqueous) | S<sub>N</sub>1 | Cholesterol + Isopropyl iodide | Room temperature |
| CF<sub>3</sub>COOH | E1 (elimination) | Alkene derivatives (minor pathway) | 0–25°C |
Mechanistic Insights:
-
S<sub>N</sub>2 Pathway : Dominates with HBr due to the nucleophilic bromide ion attacking the less hindered isopropyl group (secondary alcohol precursor) .
-
S<sub>N</sub>1 Pathway : Favored with HI, as the bulky cholesterol moiety stabilizes carbocation intermediates, leading to cleavage at the cholesteryl-oxygen bond .
-
E1 Elimination : Occurs competitively with trifluoroacetic acid, producing alkenes via β-hydrogen elimination .
Oxidation Reactions
While less common, oxidation of this compound may occur under strong oxidizing conditions:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO<sub>4</sub>/H<sup>+</sup> | Ketones (from isopropyl) | Acidic, high temperature |
| O<sub>3</sub> (ozone) | Fragmentation products | Low temperature |
Oxidation typically targets the isopropyl group due to its higher electron density compared to the sterically shielded cholesterol backbone.
Reduction Reactions
Reductive cleavage of the ether bond is feasible but rarely reported. Potential pathways include:
| Reducing Agent | Mechanism | Products |
|---|---|---|
| LiAlH<sub>4</sub> | Radical cleavage | Cholesterol + Isopropyl alcohol |
Stability Under Basic Conditions
This compound remains inert toward nucleophiles (e.g., OH<sup>–</sup>) and bases under standard conditions, consistent with ether stability .
Comparative Reactivity Analysis
The reactivity of this compound differs from simpler ethers due to steric and electronic effects from the cholesterol structure:
| Feature | Impact on Reactivity |
|---|---|
| Bulky cholesterol | Stabilizes carbocations (promotes S<sub>N</sub>1), hinders S<sub>N</sub>2 nucleophilic attack |
| Isopropyl group | Moderately electron-donating, susceptible to oxidation and nucleophilic cleavage |
Comparison with Similar Compounds
Comparison with Similar Cholesteryl Ethers and Esters
Structural and Functional Differences
Cholesteryl ethers vary in their alkyl/aryl substituents, which influence their hydrophobicity, membrane interactions, and biochemical stability. Key compounds compared include:
Key Findings from Comparative Studies
Membrane Interactions
- Condensing Effect: Only cholesteryl methyl ether, ethyl ether, and (2'-hydroxy)-3-ethyl ether exhibit a condensing effect (reduced molecular area in phospholipid monolayers), mimicking cholesterol’s ability to order lipid bilayers . This compound lacks this property due to its bulky isopropyl group, which disrupts alignment with phospholipid acyl chains .
- Glucose Permeability: Cholesteryl (2'-hydroxy)-3-ethyl ether reduces glucose permeability as effectively as cholesterol, while methyl and ethyl ethers show partial efficacy.
- Phase Transition: Methyl, ethyl, and (2'-hydroxy)-3-ethyl ethers reduce the gel-to-liquid-crystalline phase transition enthalpy of dipalmitoylphosphatidylcholine (DPPC), similar to cholesterol.
Stability
- Hydrolysis Resistance : Radiolabeled ethers like cholesteryl hexadecyl ether are hydrolysis-resistant, making them reliable tracers . In contrast, cholesteryl oleoyl ether hydrolyzes to free cholesterol in vitro and in vivo, confounding experimental results . This compound’s stability is inferred from its use in derivatization protocols without reported hydrolysis .
Q & A
Q. What experimental methods are used to study the interaction of cholesteryl isopropyl ether with phospholipid bilayers?
- Methodology : Differential scanning calorimetry (DSC) is employed to measure the thermotropic phase behavior of phospholipid bilayers (e.g., dipalmitoylphosphatidylcholine) in the presence of this compound. The compound’s effect on the gel-to-liquid-crystalline phase transition enthalpy and temperature is quantified by varying its molar percentage in the bilayer system. Data interpretation focuses on how the ether’s sterol structure alters membrane fluidity compared to other derivatives (e.g., cholesteryl methyl ether or esters) .
- Key Data : For example, this compound reduces transition enthalpy by ~30% at 10 mol%, indicating disruption of lipid packing .
Q. How is this compound synthesized, and what purification techniques are recommended?
- Methodology : Electrochemical synthesis via reaction of 3α,5α-cyclocholestan-6β-yl isopropyl ether with glycosyl donors (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose) under controlled potential. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Purity is confirmed by NMR (e.g., absence of residual cyclocholestan precursors) and mass spectrometry .
- Yield Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly affect yields. For instance, yields drop from 47% to 41% when substituting benzyl ether for isopropyl ether due to steric hindrance .
Advanced Research Questions
Q. How do crystal packing modes of this compound influence its polymorphism and isomorphism in solid-state studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals that this compound adopts a monolayer packing structure, isostructural with cholesteryl ethyl ether and hexanoate. Comparative analysis of lattice parameters (e.g., unit cell dimensions, space group symmetry) identifies polymorphism in derivatives like cholesteryl 2,4-dichlorobenzoate, which crystallizes in two distinct forms. Data interpretation focuses on hydrogen bonding networks and sterol side-chain conformations .
- Critical Findings : Derivatives with bulky substituents (e.g., phenyl groups) deviate from typical monolayer/bilayer packing, leading to non-isomorphic structures .
Q. What analytical strategies resolve contradictions in data on this compound’s phase behavior across studies?
- Methodology : Cross-validate results using complementary techniques:
- DSC for thermodynamic parameters.
- Fluorescence anisotropy to assess membrane order.
- Molecular dynamics simulations to model sterol-lipid interactions.
Q. How does the isomerization of this compound during electrochemical synthesis impact product distribution?
- Methodology : Monitor reaction intermediates via HPLC-MS and ^13C NMR. For example, electrochemical reactions yield isomerization products (e.g., 3β-cholesteryl ethers) as side products. Kinetic studies reveal that isopropyl ether derivatives exhibit slower isomerization rates compared to ethyl ethers due to steric effects .
- Mitigation Strategies : Lowering reaction temperature (e.g., 0–5°C) reduces isomerization by 15–20%, improving glycoconjugate yields .
Methodological Guidelines for Data Presentation
Q. What statistical approaches are recommended for analyzing dose-response relationships in cholesteryl ether studies?
- Methodology : Use nonlinear regression (e.g., sigmoidal curve fitting) to model molar percentage-dependent effects on lipid phase transitions. Report confidence intervals (95%) and p-values for significance testing. For small datasets (<i>n</i> < 5), non-parametric tests (e.g., Mann-Whitney U) are preferable .
- Data Visualization : Present raw DSC thermograms alongside normalized transition enthalpy plots to highlight reproducibility .
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Best Practices :
- Provide detailed reaction conditions (solvent, catalyst, temperature, time).
- Include characterization data (e.g., ^1H/^13C NMR chemical shifts, HRMS m/z values) in supplementary materials.
- Specify batch-to-batch variability (e.g., ±3% yield fluctuation due to moisture sensitivity) .
Structural and Functional Analysis
Q. What spectroscopic techniques are most effective for characterizing this compound’s conformation in lipid membranes?
- Methodology :
- FTIR spectroscopy identifies C-O-C ether bond vibrations (1050–1150 cm⁻¹) and sterol ring deformation modes.
- Solid-state NMR (e.g., ^2H NMR with deuterated lipids) quantifies molecular orientation and dynamics .
Q. How do computational models predict the bioavailability of this compound in membrane systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
